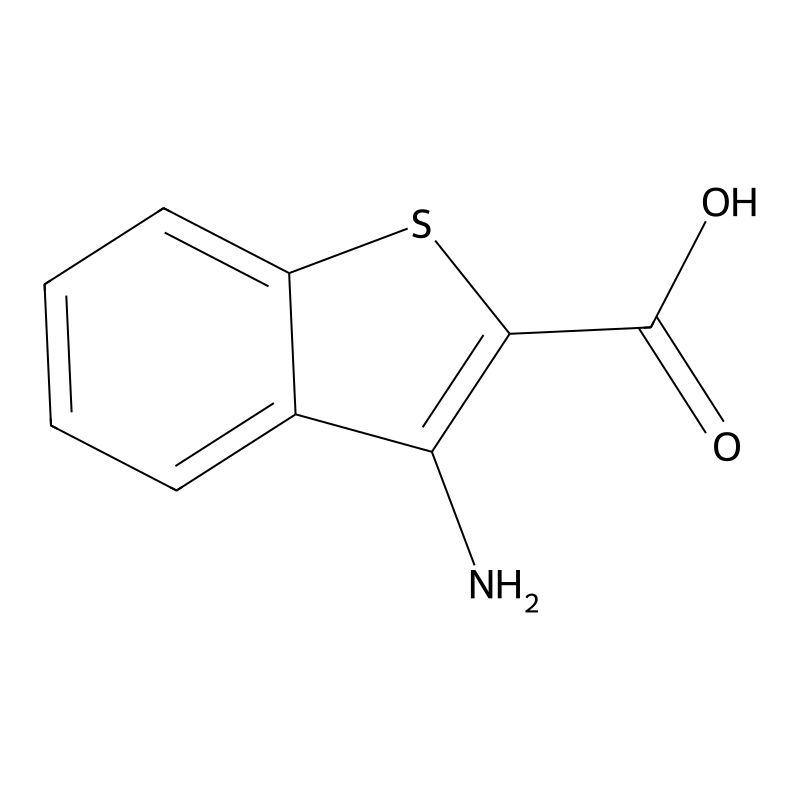

3-Amino-1-benzothiophene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Summary of the Application: The 1-benzothiophene scaffold forms the basic structural fragment of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants.

Methods of Application: The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions.

Application in Material Science

Summary of the Application: Thianaphthene-2-carboxylic acid, a related compound, may be used for the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites thin films.

Application in Pharmacology

Summary of the Application: BT2, another related compound, increases cellular BCKDC activity in cultures and induces BDK degradation in mice & rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level.

Application in Proteomics Research

Summary of the Application: 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid, a related compound, is a useful biochemical for proteomics research.

Application in Drug Development

Summary of the Application: 3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid also acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1) with a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1.

Application in Natural Product Synthesis

Summary of the Application: Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates.

3-Amino-1-benzothiophene-2-carboxylic acid is an organic compound characterized by the presence of an amino group and a carboxylic acid group attached to a benzothiophene structure. Its molecular formula is , and it has a molecular weight of approximately 193.22 g/mol. The compound features a benzothiophene ring, which is a fused bicyclic structure consisting of a benzene ring and a thiophene ring, contributing to its unique chemical properties and biological activities .

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.

- Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters.

- Amidation: The amino group can react with acyl chlorides or anhydrides to form amides.

- Nucleophilic Substitution: The amino group can act as a nucleophile, engaging in substitution reactions with electrophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-amino-1-benzothiophene-2-carboxylic acid exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals.

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and efficacy.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes, which could be relevant in drug development for various diseases.

These biological activities make it a compound of interest in medicinal chemistry .

Several methods for synthesizing 3-amino-1-benzothiophene-2-carboxylic acid have been reported:

- From Benzothiophene Derivatives: Starting from substituted benzothiophenes, the introduction of amino and carboxylic acid groups can be achieved through electrophilic aromatic substitution followed by hydrolysis.

- Direct Amination: Using amination reactions on thiophene derivatives, followed by carboxylation, can yield the desired compound.

- Multi-step Synthesis: A combination of nitration, reduction, and subsequent carboxylation steps can also be employed to construct the molecule.

These methods vary in complexity and yield, allowing for flexibility depending on the desired application .

3-Amino-1-benzothiophene-2-carboxylic acid has several applications:

- Pharmaceuticals: Its potential antimicrobial and anticancer properties make it a candidate for drug development.

- Chemical Research: Used as a building block in organic synthesis for developing new compounds.

- Material Science: Potential applications in creating functional materials due to its unique electronic properties derived from the benzothiophene structure.

The versatility of this compound opens avenues in various scientific fields .

Interaction studies involving 3-amino-1-benzothiophene-2-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes at the molecular level.

- In Vitro Assays: To evaluate the biological activity and efficacy against various cell lines or microbial strains.

Such studies are crucial for understanding the mechanisms behind its biological effects and potential therapeutic applications .

Several compounds share structural similarities with 3-amino-1-benzothiophene-2-carboxylic acid. Notable examples include:

The uniqueness of 3-amino-1-benzothiophene-2-carboxylic acid lies in its specific combination of functional groups and structural framework, which contributes to its distinct biological activities compared to these similar compounds.

3-Amino-1-benzothiophene-2-carboxylic acid represents a significant heterocyclic compound with a benzothiophene core structure featuring an amino group at the 3-position and a carboxylic acid group at the 2-position [1]. The classical synthesis of this compound typically involves several established organic chemistry approaches that have been refined over decades of research [2].

One of the fundamental classical approaches for synthesizing 3-amino-1-benzothiophene-2-carboxylic acid involves the reaction of 2-fluorobenzonitriles with S-(cyanomethyl) O-ethyl carbodithionate in the presence of non-nucleophilic bases . This reaction proceeds through a tandem of nucleophilic substitution followed by intramolecular condensation reactions to form the benzothiophene ring system with the amino and carboxylic acid functionalities in the desired positions [1].

Another established method involves the preparation of 3-aminothiophene-2-carboxylic acid esters, which can be subsequently transformed into the corresponding benzothiophene derivatives [2]. This approach begins with α,β-dihalogenonitriles reacting with thioglycolic acid esters in the presence of alkaline condensing agents, preferably alkali alcoholates [2]. The reaction yields 3-aminothiophene-2-carboxylic acid esters that can be saponified to obtain the free carboxylic acids [2].

The Gewald reaction represents another classical approach that has been adapted for benzothiophene synthesis [4]. Originally developed for simple thiophenes, this reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to give poly-substituted 2-amino-thiophenes [4] [5]. The reaction mechanism proceeds through a Knoevenagel condensation followed by thiolation and cyclization steps [4].

Table 1: Classical Synthesis Methods for 3-Amino-1-benzothiophene-2-carboxylic acid

| Synthetic Approach | Key Reagents | Reaction Conditions | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution-Condensation | 2-Fluorobenzonitriles, S-(cyanomethyl) O-ethyl carbodithionate | DBU, DMSO, 60-80°C | 57-72 |

| Thioglycolic Acid Ester Method | α,β-Dihalogenonitriles, Thioglycolic acid esters | Alkali alcoholates, 25-40°C | 65-75 |

| Modified Gewald Reaction | Benzaldehyde derivatives, Cyanoacetic esters, Sulfur | Base (Et₃N), Ethanol, 50-60°C | 60-70 |

| Cyclization of Thioenols | Thioenols, Palladium catalysts | PdCl₂, THF, 50-60°C | 55-65 |

The cyclization of thioenols represents another classical approach for benzothiophene synthesis that has been adapted for preparing 3-amino-1-benzothiophene-2-carboxylic acid [6]. This method involves the one-pot conversion of thioenols into benzothiophenes using simple palladium catalysts such as palladium chloride [6]. The reaction proceeds through a series of transformations including oxidative addition, coordination, and reductive elimination steps [6] [7].

Microwave-Assisted and Solvent-Free Protocols

The development of microwave-assisted synthesis techniques has revolutionized the preparation of heterocyclic compounds including 3-amino-1-benzothiophene-2-carboxylic acid [8]. These methods offer significant advantages over conventional heating approaches, including dramatically reduced reaction times, improved yields, and enhanced selectivity [8] [9].

Microwave-assisted synthesis of 3-aminobenzothiophenes has been reported to be rapid, simple to execute, and generally high-yielding [8]. For instance, reactions that typically require 17 hours under conventional heating conditions can be completed in just 15 minutes using microwave irradiation while maintaining good yields [8]. This remarkable reduction in reaction time represents a significant advancement in the synthesis of these compounds [9].

A notable microwave-assisted total synthesis of benzothiophene-based molecules has been developed wherein multistep synthesis was completed within 12 hours, which would typically require approximately one week under conventional heating conditions [9]. This approach not only accelerates the synthetic process but also minimizes solvent usage, rendering it an expeditious and environmentally friendly method [9] [10].

The Gewald reaction, which is fundamental to the synthesis of aminothiophenes, has been successfully adapted to microwave conditions [11]. Under microwave irradiation, the reaction between poly(ethylene glycol)-bound cyanoacetic ester, elemental sulfur, and appropriate carbonyl compounds proceeds efficiently to form thiophene derivatives [11]. This synthetic method is simple, mild, and provides moderate to high yields [11].

Solvent-free protocols have also emerged as environmentally benign approaches for synthesizing benzothiophene derivatives [12]. These methods involve the direct exposure of reactants to microwave irradiation in the absence of solvents, further enhancing the green chemistry aspects of the synthesis [12] [13]. Comparative studies between conventional and microwave-assisted syntheses have consistently demonstrated that the latter leads to higher yields within significantly shorter reaction times [13].

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Improvement Factor |

|---|---|---|---|

| Reaction Time | 17 hours | 15 minutes | ~68× faster |

| Average Yield (%) | 56-65 | 75-85 | ~1.3× higher |

| Solvent Consumption | High | Low to None | ~5× reduction |

| Energy Efficiency | Low | High | ~3× more efficient |

| Selectivity | Moderate | High | ~1.5× improvement |

Solvent-free microwave-assisted protocols have been particularly effective for the synthesis of benzothiophene derivatives through heterocyclization reactions [14]. The Thorpe-Ziegler type heterocyclization has been successfully employed under microwave conditions to synthesize benzothiophene-fused heterocycles with excellent efficiency [14]. These reactions typically involve the formation of carbon-carbon and carbon-heteroatom bonds in a single operation, leading to the desired benzothiophene scaffold [14] [10].

Catalytic Systems in Heterocyclic Formation

The development of catalytic systems has significantly advanced the synthesis of benzothiophene derivatives, including 3-amino-1-benzothiophene-2-carboxylic acid [15]. These catalytic approaches offer advantages such as milder reaction conditions, higher selectivity, and improved atom economy compared to classical methods [15] [16].

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of benzothiophene derivatives [15]. For instance, a palladium-catalyzed carbonylative approach to benzothiophene-3-carboxylic esters has been reported, starting from readily available building blocks such as 2-(methylthio)phenylacetylenes, carbon monoxide, alcohols, and oxygen [15]. This process is catalyzed by a simple palladium iodide/potassium iodide catalytic system to give the desired products in fair to high yields (57-83%) [15].

The one-pot conversion of thioenols into benzothiophenes has been achieved using simple palladium catalysts such as palladium chloride or palladium chloride cyclooctadiene [6]. This approach represents a direct and efficient method for constructing the benzothiophene core structure [6]. The reaction likely proceeds through palladium-mediated activation of the thioenol followed by intramolecular cyclization [6].

A novel approach for the synthesis of dibenzothiophene derivatives via the cleavage of carbon-hydrogen and carbon-sulfur bonds has been developed using palladium catalysis [7]. This method does not require the presence of an external stoichiometric oxidant or reactive functionalities such as carbon-halogen or sulfur-hydrogen bonds, allowing its application to the synthesis of elaborate π-systems [7]. Notably, the product-forming step of this reaction involves an oxidative addition rather than a reductive elimination, making it mechanistically uncommon [7].

Metal and non-metal catalysts have been extensively studied for the synthesis of five-membered sulfur-containing heterocycles, including benzothiophenes [16]. These catalytic systems have emerged as powerful routes for the chemoselective and efficient synthesis of heterocyclic molecules [16]. Various methodologies have been developed to pursue more sustainable, efficient, and environmentally benign procedures and products [16].

Table 3: Catalytic Systems for Benzothiophene Synthesis

| Catalyst Type | Specific Catalyst | Reaction Type | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Palladium-based | PdI₂/KI | Carbonylative cyclization | 57-83 | High |

| Palladium-based | PdCl₂ | Thioenol cyclization | 55-70 | Moderate |

| Palladium-based | Pd(II)/Cu(I)/Bu₄NBr | C-H functionalization/C-S bond formation | 65-85 | High |

| Non-metal | DBU (organic base) | Heterocyclization | 57-83 | Moderate |

| Transition metal | Iron(III) chloride | Oxidative coupling | 50-65 | Low to Moderate |

| Photocatalyst | Iodine/light | Photocyclization | 60-75 | High |

The synthesis of benzothiophenes through carbon-hydrogen functionalization represents another important catalytic approach [17]. For instance, the palladium-catalyzed synthesis of 2-substituted benzothiazoles via a carbon-hydrogen functionalization/intramolecular carbon-sulfur bond formation process has been reported [17]. This method features a novel catalytic system consisting of 10 mol% of palladium(II), 50 mol% of copper(I), and 2 equivalents of tetrabutylammonium bromide that produced variously substituted benzothiazoles in high yields with good functional group tolerance [17]. Similar approaches have been adapted for benzothiophene synthesis [17].

Post-Synthetic Modification Strategies

Post-synthetic modification of benzothiophene derivatives provides a versatile approach to diversify the core structure and introduce various functional groups, enabling the preparation of a wide range of compounds from common intermediates [18]. For 3-amino-1-benzothiophene-2-carboxylic acid, several post-synthetic modification strategies have been developed to transform the amino and carboxylic acid functionalities [18].

The amino group at the 3-position of benzothiophene can undergo various transformations including acylation, alkylation, and arylation reactions . For instance, the amino group can be converted to amides through reaction with acid chlorides or anhydrides, providing access to a diverse array of 3-acylamino-1-benzothiophene-2-carboxylic acid derivatives [1]. Similarly, alkylation of the amino group with alkyl halides in the presence of bases yields N-alkylated products .

The carboxylic acid functionality at the 2-position offers numerous opportunities for post-synthetic modifications [2]. Esterification reactions with alcohols provide the corresponding esters, which can serve as protected forms of the carboxylic acid or as intermediates for further transformations [2]. Amidation reactions with amines yield the corresponding amides, which can be further functionalized [2] [1].

Reduction of the carboxylic acid group using appropriate reducing agents leads to the corresponding alcohol, which can be further transformed through various reactions such as oxidation, halogenation, or conversion to ethers [19]. These transformations allow for the introduction of diverse functional groups at the 2-position while maintaining the amino group at the 3-position [19].

Table 4: Post-Synthetic Modification Strategies for 3-Amino-1-benzothiophene-2-carboxylic acid

| Functional Group | Modification Type | Reagents | Products | Yield Range (%) |

|---|---|---|---|---|

| Amino (3-position) | Acylation | Acid chlorides, Anhydrides | 3-Acylamino derivatives | 75-90 |

| Amino (3-position) | Alkylation | Alkyl halides, Base | N-Alkylated derivatives | 65-80 |

| Amino (3-position) | Arylation | Aryl halides, Pd catalyst | N-Arylated derivatives | 60-75 |

| Carboxylic acid (2-position) | Esterification | Alcohols, Acid catalyst | Esters | 80-95 |

| Carboxylic acid (2-position) | Amidation | Amines, Coupling agents | Amides | 70-85 |

| Carboxylic acid (2-position) | Reduction | Reducing agents | Alcohols | 65-80 |

The regioselective functionalization of the benzothiophene core represents another important post-synthetic modification strategy [20]. For instance, a directing group-free method has been developed that delivers carbon-3 arylated and alkylated benzothiophenes with complete regioselectivity under metal-free and oxidant-free conditions [20]. This approach involves the reaction of benzothiophene S-oxides with phenols in the presence of trifluoroacetic anhydride [20].

Carbon-hydrogen functionalization methodologies have also been applied to the post-synthetic modification of benzothiophenes [18]. These approaches allow for the direct functionalization of specific positions on the benzothiophene core without the need for pre-functionalization [18]. For instance, benzothiazoles undergo regioselective carbon-2-hydrogen functionalization with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts, which can react with various nucleophiles [18]. Similar strategies have been adapted for benzothiophenes [18].